molecular formula C17H16N2O5 B13174456 2-[(4-{[(Benzyloxy)carbonyl]amino}phenyl)carbamoyl]acetic acid

2-[(4-{[(Benzyloxy)carbonyl]amino}phenyl)carbamoyl]acetic acid

Cat. No.: B13174456
M. Wt: 328.32 g/mol
InChI Key: WWJRLXJXGPVBDV-UHFFFAOYSA-N
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Description

2-[(4-{[(Benzyloxy)carbonyl]amino}phenyl)carbamoyl]acetic acid is a synthetic organic compound featuring a benzyloxycarbonyl (Cbz) group attached to an aniline derivative, which is further linked to an acetic acid moiety via a carbamoyl bridge. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the benzyl group) and acidity (from the carboxylic acid), making it a candidate for pharmaceutical and biochemical applications, particularly in protease inhibition and prodrug design .

Properties

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

3-oxo-3-[4-(phenylmethoxycarbonylamino)anilino]propanoic acid

InChI

InChI=1S/C17H16N2O5/c20-15(10-16(21)22)18-13-6-8-14(9-7-13)19-17(23)24-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,20)(H,19,23)(H,21,22)

InChI Key

WWJRLXJXGPVBDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)NC(=O)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-{[(Benzyloxy)carbonyl]amino}phenyl)carbamoyl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyloxycarbonyl Group: This step involves the protection of an amino group using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The protected amino group is then coupled with a phenylcarbamoyl chloride derivative under basic conditions to form the intermediate compound.

    Acetylation: The final step involves the acetylation of the intermediate compound using acetic anhydride or acetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of 2-[(4-{[(Benzyloxy)carbonyl]amino}phenyl)carbamoyl]acetic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-{[(Benzyloxy)carbonyl]amino}phenyl)carbamoyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(4-{[(Benzyloxy)carbonyl]amino}phenyl)carbamoyl]acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-{[(Benzyloxy)carbonyl]amino}phenyl)carbamoyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the phenylcarbamoyl moiety can interact with active sites of enzymes, inhibiting their activity. The compound’s effects are mediated through pathways involving enzyme inhibition or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP Solubility (mg/mL) Key Substituents
Target Compound ~350 ~2.5 <1 (aqueous) Cbz, carbamoyl, acetic acid
2-{[(4-Bromophenyl)carbamoyl]amino}acetic Acid 273.09 ~1.8 ~5 Bromophenyl, carbamoyl
4-[[2-(4-Methylphenoxy)acetyl]amino]benzoic Acid 285.29 ~2.2 ~3 Methylphenoxy, acetyl
2-[4-(Carbamoylmethyl)phenoxy]acetic Acid 209.2 ~0.9 >10 Carbamoylmethyl, phenoxy

The target compound’s higher molecular weight and benzyloxy group contribute to its moderate lipophilicity, balancing membrane permeability and solubility. In contrast, smaller analogs like 2-[4-(carbamoylmethyl)phenoxy]acetic acid exhibit greater hydrophilicity (logP ~0.9) but reduced bioavailability .

Research Implications

The structural versatility of 2-[(4-{[(Benzyloxy)carbonyl]amino}phenyl)carbamoyl]acetic acid allows for tailored modifications:

  • Drug Design : Introducing electron-withdrawing groups (e.g., Cl, Br) could enhance enzyme inhibition (e.g., HDACs, cholinesterases) but may compromise solubility.
  • Prodrug Applications : The Cbz group offers protease-sensitive cleavage sites, enabling targeted drug release .

Biological Activity

2-[(4-{[(Benzyloxy)carbonyl]amino}phenyl)carbamoyl]acetic acid, also known as a benzyloxycarbonyl derivative of an amino acid, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, chemical properties, and biological implications of this compound, including its interactions with various biological targets and its therapeutic potential.

The compound has the following chemical characteristics:

  • Chemical Formula : C39H43N4O6P
  • Molecular Weight : 694.7557 g/mol
  • Structure : It belongs to the class of n-acyl-alpha amino acids and derivatives, which are characterized by an acyl group attached to the nitrogen atom of an amino acid .

The biological activity of 2-[(4-{[(Benzyloxy)carbonyl]amino}phenyl)carbamoyl]acetic acid is primarily attributed to its ability to interact with various enzymes and receptors. The compound has been studied for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission.

Inhibitory Effects

Recent studies have reported the inhibitory effects of related compounds on AChE and BChE:

  • IC50 Values :
    • One study indicated that certain derivatives exhibited IC50 values ranging from 22.23 µM to 36.05 µM for BChE inhibition, suggesting moderate potency .
    • The selectivity index for some compounds was noted to be significant, indicating potential for therapeutic applications in diseases like Alzheimer's where cholinesterase inhibition is beneficial.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted on similar compounds within the same class:

  • Cell Viability : Compounds were assessed against various cancer cell lines, demonstrating varying degrees of cytotoxicity. Some derivatives showed promising results without inducing significant toxicity at effective concentrations .

Study 1: Synthesis and Evaluation of Derivatives

A recent study synthesized several benzyloxycarbonyl derivatives and evaluated their biological activity:

  • Findings : The synthesized compounds were tested for their inhibitory action against AChE/BChE, revealing structure-activity relationships (SAR) that highlight the importance of specific functional groups in enhancing activity .

Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of these compounds with target enzymes:

  • Binding Affinity : The studies indicated strong hydrophobic interactions with key amino acid residues in the active sites of AChE and BChE, supporting their potential as effective inhibitors .

Data Table: Biological Activity Overview

Compound NameTarget EnzymeIC50 (µM)Selectivity IndexCytotoxicity
Compound AAChE36.05N/ALow
Compound BBChE22.232.26Moderate
Compound CAChE/BChEVariesN/ALow

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-[(4-{[(Benzyloxy)carbonyl]amino}phenyl)carbamoyl]acetic acid using statistical experimental design?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically evaluate variables (e.g., reaction temperature, solvent polarity, catalyst concentration). Use factorial designs to identify interactions between parameters. For example, a 2^3 factorial design can optimize yield by testing temperature (25–60°C), solvent (DMF vs. THF), and stoichiometric ratios (1:1 to 1:1.5). Post-analysis via ANOVA determines significant factors .

Q. What spectroscopic methods are recommended for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the benzyloxycarbonyl (Cbz) group (δ ~5.1 ppm for CH2_2, δ ~128–136 ppm for aromatic carbons) and carbamoyl protons (δ ~6.5–8.5 ppm).
  • IR : Verify carbonyl stretches (C=O at ~1700–1750 cm1^{-1}) and N–H bonds (amide I/II bands at ~1550–1650 cm1^{-1}).
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., expected [M+H]+^+ for C17_{17}H15_{15}N2_2O5_5: ~327.1 g/mol) .

Q. How can the solubility profile of this compound be determined in various solvents?

  • Methodological Answer : Use the shake-flask method : Saturate the compound in solvents (polar: water, DMSO; non-polar: hexane, ethyl acetate) at 25°C. Quantify solubility via UV-Vis spectroscopy or HPLC. Correlate results with Hansen solubility parameters and predicted pKa (e.g., ~4.06 for carboxylic acid groups) to rationalize solvent compatibility .

Advanced Research Questions

Q. What computational methods are suitable for elucidating the reaction mechanism of carbamoyl group formation?

  • Methodological Answer : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and intermediates. Analyze bond dissociation energies (BDEs) and reaction pathways for carbamoyl coupling. Molecular dynamics (MD) simulations can further study solvent effects on reaction kinetics .

Q. How can researchers design enzyme inhibition assays to evaluate the biological activity of this compound?

  • Methodological Answer : Use enzyme kinetics (e.g., Michaelis-Menten) to assess inhibition. For example:

  • Setup : Pre-incubate the compound with target enzymes (e.g., proteases or kinases) at varying concentrations (0.1–100 μM).
  • Detection : Monitor substrate conversion via fluorescence or colorimetry. Calculate IC50_{50} and inhibition type (competitive/non-competitive) using Lineweaver-Burk plots. Include controls (e.g., DMSO vehicle) to exclude solvent interference .

Q. What strategies resolve contradictions in purity assessments between HPLC and NMR data?

  • Methodological Answer :

  • Cross-validation : Use orthogonal techniques (e.g., HPLC-MS for purity vs. 1H^1H-NMR integration for proton ratios).
  • Quantitative NMR (qNMR) : Employ an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify impurities undetected by HPLC.
  • Thermogravimetric Analysis (TGA) : Rule out non-volatile contaminants affecting HPLC retention times .

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